N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic carboxamide derivative featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen) and a 4-morpholinophenyl substituent. This compound’s core structure and substituents suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-15-5-10-23-11-14(18-15)16(21)17-12-1-3-13(4-2-12)19-6-8-22-9-7-19/h1-4,14H,5-11H2,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTNNLLXNOTKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-morpholinophenylamine with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
This could influence target selectivity . The pyrazole-carboxamide derivatives (e.g., from ) exhibit confirmed antimalarial activity, suggesting that the carboxamide moiety and nitrogen-rich heterocycles are pharmacologically relevant .
Substituent Effects: Morpholinophenyl vs. Isopropylphenyl: The morpholine group’s polarity likely enhances aqueous solubility compared to the hydrophobic isopropyl group. This could improve pharmacokinetic profiles in drug design . 3-Oxomorpholino vs.
Antimalarial pyrazole-carboxamides () suggest that similar compounds, including the target, may be optimized for antiparasitic activity through structural tuning .
Physicochemical Properties (Theoretical)
| Property | Target Compound | N-(4-isopropylphenyl) Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~365.4 | ~336.4 |
| LogP (Predicted) | ~1.2 (moderate polarity) | ~2.8 (higher lipophilicity) |
| Solubility | High (aqueous) | Moderate (organic solvents) |
Note: Values are estimated based on structural features and substituent contributions.
Biological Activity
N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, including synthesis methods, biological evaluations, and case studies highlighting its efficacy against various biological targets.
Chemical Structure and Synthesis
This compound consists of a morpholine ring attached to a phenyl group, linked to a thiazepane ring with a carboxamide functional group. The synthesis typically involves multi-step reactions, starting with 4-morpholinophenylamine and a thiazepane derivative. Common solvents for these reactions include tetrahydrofuran (THF), often using triethylamine as a base to facilitate the formation of the desired product.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of intermediate compounds from 4-morpholinophenylamine. |
| 2 | Reaction with thiazepane derivatives under controlled conditions. |
| 3 | Purification and characterization of the final product. |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound has been evaluated for its effects on various cell lines and biological pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays:
- Cell Viability Assays : The compound showed IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and others.
- Mechanistic Studies : Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, including eEF2K (eukaryotic elongation factor 2 kinase), which is implicated in tumor growth regulation .
Case Studies
Case Study 1: Efficacy Against Triple-Negative Breast Cancer
A study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
This compound can be compared with structurally related compounds to evaluate its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(4-morpholinophenyl)-1,3-thiazepane-2-carboxamide | Similar backbone | Moderate anticancer activity |
| N-(4-morpholinophenyl)-5-oxo-1,3-thiazepane-2-carboxamide | Altered position of oxo group | Lower antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
